molecular formula C6H8N2O2 B3357301 1,2-Dimethyl-3-nitro-1H-pyrrole CAS No. 72083-72-8

1,2-Dimethyl-3-nitro-1H-pyrrole

Cat. No.: B3357301
CAS No.: 72083-72-8
M. Wt: 140.14 g/mol
InChI Key: WXMWRXPTIYBGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-nitro-1H-pyrrole is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with a nitro group at the 3-position and methyl groups at the 1- and 2-positions. This compound is part of the larger family of pyrroles, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-nitro-1H-pyrrole can be synthesized through various synthetic routes. One common method involves the nitration of 1,2-dimethyl-1H-pyrrole using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

1,2-Dimethyl-3-nitro-1H-pyrrole undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,2-dimethyl-3-amino-1H-pyrrole.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated pyrroles, alkylated pyrroles.

Scientific Research Applications

1,2-Dimethyl-3-nitro-1H-pyrrole has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-nitro-1H-pyrrole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Drug Development: Binding to enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole: Similar structure but different substitution pattern.

  • 2,3-Dimethyl-1H-pyrrole: Similar structure but different substitution pattern.

Properties

IUPAC Name

1,2-dimethyl-3-nitropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-6(8(9)10)3-4-7(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMWRXPTIYBGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318259
Record name 1,2-Dimethyl-3-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72083-72-8
Record name NSC328028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethyl-3-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-3-nitro-1H-pyrrole
Reactant of Route 2
1,2-Dimethyl-3-nitro-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1,2-Dimethyl-3-nitro-1H-pyrrole
Reactant of Route 4
1,2-Dimethyl-3-nitro-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1,2-Dimethyl-3-nitro-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1,2-Dimethyl-3-nitro-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.